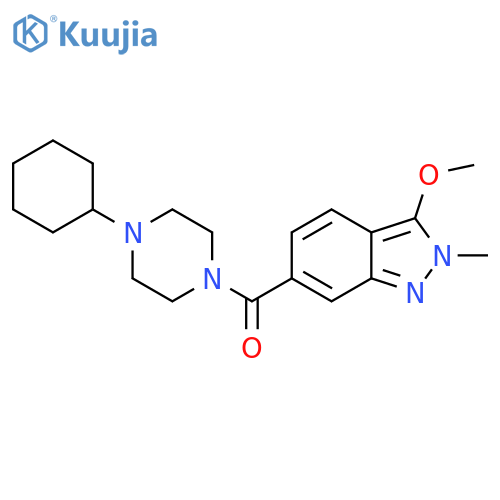Cas no 1421515-19-6 (6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole)
6-(4-シクロヘキシルピペラジン-1-カルボニル)-3-メトキシ-2-メチル-2H-インダゾールは、高度に特異的な構造を持つ有機化合物です。この化合物は、インダゾール骨格にシクロヘキシルピペラジン基とメトキシ基が導入された特徴的な構造を有し、医薬品中間体や生物活性分子としての応用が期待されます。分子設計において、シクロヘキシル基の立体障害とピペラジン環の塩基性が、標的タンパク質との選択的な相互作用を可能にします。3位のメトキシ基と2位のメチル基は、化合物の代謝安定性と膜透過性を向上させる役割を果たします。この構造的特徴から、中枢神経系標的化合物やキナーゼ阻害剤などの開発における有用性が示唆されています。

1421515-19-6 structure
商品名:6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
CAS番号:1421515-19-6
MF:C20H28N4O2
メガワット:356.461924552917
CID:5365626
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole 化学的及び物理的性質
名前と識別子
-
- (4-Cyclohexyl-1-piperazinyl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
-
- インチ: 1S/C20H28N4O2/c1-22-20(26-2)17-9-8-15(14-18(17)21-22)19(25)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3
- InChIKey: PLZLFBGPYDZNMI-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(C2CCCCC2)CC1)(C1=CC2C(C=C1)=C(OC)N(C)N=2)=O
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 551.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 7.36±0.70(Predicted)
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6389-1866-5μmol |
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole |
1421515-19-6 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6389-1866-10μmol |
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole |
1421515-19-6 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
| Life Chemicals | F6389-1866-2mg |
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole |
1421515-19-6 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6389-1866-5mg |
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole |
1421515-19-6 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6389-1866-3mg |
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole |
1421515-19-6 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6389-1866-4mg |
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole |
1421515-19-6 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6389-1866-10mg |
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole |
1421515-19-6 | 90%+ | 10mg |
$118.5 | 2023-04-25 | |
| Life Chemicals | F6389-1866-2μmol |
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole |
1421515-19-6 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6389-1866-1mg |
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole |
1421515-19-6 | 1mg |
$81.0 | 2023-09-09 |
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1421515-19-6 (6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole) 関連製品
- 4964-69-6(5-Chloroquinaldine)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
